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An In-depth Technical Guide to the Electronic and Steric Properties of 5-Bromo-1-methoxy-2-
methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development
Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic and steric properties

of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene. Due to the limited availability of direct

experimental data for this specific compound, this document leverages established principles of

organic chemistry and data from analogous structures to propose a synthetic pathway and

predict its physicochemical and spectroscopic properties. The interplay of the four distinct

substituents on the benzene ring—methoxy, methyl, nitro, and bromo—creates a unique

electronic and steric environment, making it a valuable intermediate in medicinal chemistry and

organic synthesis.[1] This guide is intended for researchers, scientists, and drug development

professionals who may utilize this compound in the synthesis of novel bioactive molecules.

Physicochemical Properties
The fundamental properties of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene are

summarized in the table below. Most of these are computationally derived and provide a

baseline for its handling and characterization.
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Property Value Source

IUPAC Name
5-bromo-1-methoxy-2-methyl-

3-nitrobenzene
PubChem[2]

CAS Number 885519-07-3 MySkinRecipes[1]

Molecular Formula C₈H₈BrNO₃ PubChem[2]

Molecular Weight 246.06 g/mol PubChem[2]

Canonical SMILES
CC1=C(C=C(C=C1OC)Br)--

INVALID-LINK--[O-]
PubChem[2]

InChI

InChI=1S/C8H8BrNO3/c1-5-

7(10(11)12)3-6(9)4-8(5)13-

2/h3-4H,1-2H3

PubChem[2]

InChIKey
XTZNLELDRXUAOX-

UHFFFAOYSA-N
PubChem[2]

Topological Polar Surface Area 55.1 Å² PubChem[2]

Predicted XLogP3 3.4 PubChem[2]

Proposed Synthesis and Experimental Protocol
The synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene can be envisioned starting

from the commercially available 2-methylanisole. The key transformations are electrophilic

aromatic bromination and nitration. The order of these reactions is critical to achieve the

desired substitution pattern, governed by the directing effects of the substituents.

The methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the methyl

group (-CH₃) is a weakly activating ortho-, para-director. To obtain the target molecule, it is

proposed to first introduce the bromine atom and then the nitro group.

Proposed Synthetic Pathway:

Bromination of 2-methylanisole: The methoxy group is the more powerful activating group

and will direct the incoming electrophile (Br⁺). The para position to the methoxy group is the

most sterically accessible and electronically favored, leading to 4-Bromo-2-methylanisole.
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Nitration of 4-Bromo-2-methylanisole: In this intermediate, the methoxy group directs ortho-

and para-. The para position is blocked by the bromine. Of the two ortho positions, one is

sterically hindered by the adjacent methyl group. Therefore, nitration is expected to occur at

the position ortho to the methoxy group and meta to the bromine, which is C3, yielding 5-
Bromo-1-methoxy-2-methyl-3-nitrobenzene.

2-Methylanisole 4-Bromo-1-methoxy-2-methylbenzeneBr₂, FeBr₃ 5-Bromo-1-methoxy-2-methyl-3-nitrobenzeneHNO₃, H₂SO₄

Click to download full resolution via product page

Caption: Proposed synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene.

Detailed Experimental Protocol (Proposed)
This protocol is based on standard laboratory procedures for the bromination and nitration of

aromatic compounds.

Step 1: Synthesis of 4-Bromo-1-methoxy-2-methylbenzene

Materials: 2-methylanisole, Iron(III) bromide (FeBr₃), Bromine (Br₂), Dichloromethane

(CH₂Cl₂), Sodium thiosulfate solution (10%), Sodium bicarbonate solution (saturated), Brine,

Anhydrous magnesium sulfate.

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-

methylanisole (1 equivalent) in dichloromethane.

Add a catalytic amount of FeBr₃.

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of bromine (1 equivalent) in dichloromethane via the dropping

funnel.

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours,

monitoring by TLC.
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Quench the reaction by slowly adding a 10% sodium thiosulfate solution to remove excess

bromine.

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate

gradient) to yield 4-Bromo-1-methoxy-2-methylbenzene.

Step 2: Synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Materials: 4-Bromo-1-methoxy-2-methylbenzene, Concentrated sulfuric acid (H₂SO₄),

Concentrated nitric acid (HNO₃).

Procedure:

In a flask, cool concentrated sulfuric acid to 0 °C.

Slowly add 4-Bromo-1-methoxy-2-methylbenzene (1 equivalent) with stirring, maintaining

the temperature below 10 °C.

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to

concentrated sulfuric acid in a separate flask, keeping the temperature at 0 °C.

Add the nitrating mixture dropwise to the solution of the substrate over 30-45 minutes,

ensuring the temperature does not exceed 10 °C.

After addition, let the mixture stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.[3]

Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate

is neutral.
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Recrystallize the crude product from ethanol or methanol to obtain pure 5-Bromo-1-
methoxy-2-methyl-3-nitrobenzene.

Electronic Properties
The electronic nature of the aromatic ring is dictated by the interplay of the inductive and

resonance effects of its four substituents.

-OCH₃ (Methoxy): A strong activating group. It donates electron density to the ring via a

strong positive resonance effect (+R) and withdraws electron density via a negative inductive

effect (-I). The +R effect is dominant, enriching the ortho and para positions with electron

density.[2]

-CH₃ (Methyl): A weak activating group that donates electron density through a weak positive

inductive effect (+I) and hyperconjugation, also enriching the ortho and para positions.

-Br (Bromo): A deactivating group. It withdraws electron density through a strong -I effect but

donates electron density through a weaker +R effect. Overall, it deactivates the ring but still

directs incoming electrophiles to the ortho and para positions.

-NO₂ (Nitro): A strong deactivating group. It strongly withdraws electron density from the ring

through both a strong -I and a strong -R effect, making the ring electron-deficient, particularly

at the ortho and para positions. It is a meta-director.[4]

The combination of these groups makes the aromatic ring generally electron-deficient and

susceptible to nucleophilic aromatic substitution, a common reaction for polyhalogenated and

nitrated aromatic compounds.

Substituent Effects on Benzene Ring

Methoxy (-OCH₃)

+R > -I
(Strong Activator, o,p-director)

Methyl (-CH₃)

+I (Weak Activator, o,p-director)

Bromo (-Br)

-I > +R
(Weak Deactivator, o,p-director)

Nitro (-NO₂)

-R, -I
(Strong Deactivator, m-director)
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Click to download full resolution via product page

Caption: Summary of the electronic effects of the substituents.

Steric Properties
The spatial arrangement of the substituents significantly influences the molecule's conformation

and reactivity.

The presence of four substituents on the benzene ring, particularly with three of them on

adjacent carbons (C1, C2, C3), creates considerable steric hindrance.

The methyl group at C2 is flanked by the methoxy group at C1 and the nitro group at C3.

This crowding may restrict the free rotation of the methoxy and nitro groups.

The bromine atom at C5 is relatively less hindered.

Steric hindrance will play a crucial role in any further substitution reactions. For example,

nucleophilic attack at positions ortho to the existing bulky groups would be disfavored.[5][6]

Predicted Spectroscopic Data
While specific experimental spectra for this compound are not readily available, the expected

data can be inferred based on the known effects of the substituents.

Predicted ¹H NMR Data
The molecule has two aromatic protons which will appear as distinct signals. Their chemical

shifts can be estimated based on the additive effects of the substituents.

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

H-4 7.5 - 7.8 d (J ≈ 2-3 Hz)

H-6 7.2 - 7.5 d (J ≈ 2-3 Hz)

-OCH₃ 3.9 - 4.1 s

-CH₃ 2.2 - 2.4 s
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Rationale: The proton at C4 is ortho to a bromine and para to a methoxy group, while being

meta to both the methyl and nitro groups. The proton at C6 is ortho to the methoxy and

bromine groups and meta to the others. The strong deshielding effect of the nitro group and the

anisotropic effect of the bromine will influence these shifts.

Predicted ¹³C NMR Data
The six aromatic carbons will each give a distinct signal due to the lack of symmetry.

Carbon Predicted Chemical Shift (ppm)

C1 (-OCH₃) 155 - 160

C2 (-CH₃) 125 - 130

C3 (-NO₂) 148 - 152

C4 128 - 132

C5 (-Br) 115 - 120

C6 110 - 115

-OCH₃ 56 - 58

-CH₃ 15 - 20

Rationale: The chemical shifts are influenced by the electronegativity and resonance effects of

the directly attached and neighboring substituents. Carbons attached to the electronegative

oxygen (C1) and the electron-withdrawing nitro group (C3) are expected to be significantly

downfield.

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for each functional group.
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Functional Group Vibration
Predicted Wavenumber
(cm⁻¹)

Aromatic C-H Stretch 3100 - 3000

Aliphatic C-H (-CH₃) Stretch 2980 - 2850

Aromatic C=C Stretch 1600 - 1450

Nitro (-NO₂) Asymmetric Stretch 1550 - 1475

Nitro (-NO₂) Symmetric Stretch 1360 - 1290

C-O (Aryl Ether) Asymmetric Stretch 1275 - 1200

C-O (Aryl Ether) Symmetric Stretch 1075 - 1020

C-Br Stretch 680 - 515

The nitro group's N-O stretching vibrations are typically strong and characteristic, appearing in

the 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) regions for aromatic nitro

compounds.[7]

Conclusion
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a polysubstituted aromatic compound with a

rich combination of electronic and steric features. The interplay between the electron-donating

methoxy and methyl groups and the electron-withdrawing nitro and bromo groups makes the

aromatic ring electron-deficient and activates it for certain types of reactions, such as

nucleophilic aromatic substitution. The significant steric hindrance around the C1-C2-C3

positions will heavily influence its reactivity and conformational preferences. The predicted

spectroscopic data provide a framework for the identification and characterization of this

molecule. These properties make it a potentially versatile building block for the synthesis of

complex target molecules in the pharmaceutical and agrochemical industries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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